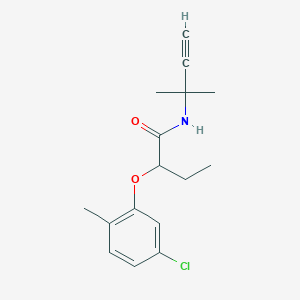
2-(5-Chloro-2-methylphenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-methylphenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenoxy group and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 5-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst.
Coupling with Butanamide: The chlorinated phenol is then reacted with butanamide in the presence of a base such as sodium hydroxide to form the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-methylphenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-2-methylphenoxy)acetic acid
- 2-(5-Chloro-2-methylphenoxy)ethanol
- 2-(5-Chloro-2-methylphenoxy)propanoic acid
Uniqueness
2-(5-Chloro-2-methylphenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is unique due to its specific structural features, such as the presence of both a chlorinated phenoxy group and a butanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
69014-07-9 |
|---|---|
Formule moléculaire |
C16H20ClNO2 |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylphenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide |
InChI |
InChI=1S/C16H20ClNO2/c1-6-13(15(19)18-16(4,5)7-2)20-14-10-12(17)9-8-11(14)3/h2,8-10,13H,6H2,1,3-5H3,(H,18,19) |
Clé InChI |
SSDGCMFGAPJNLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC(C)(C)C#C)OC1=C(C=CC(=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


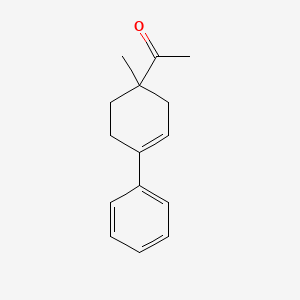
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)


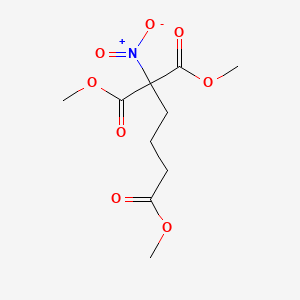
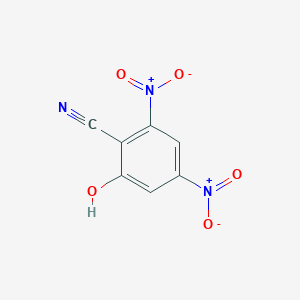
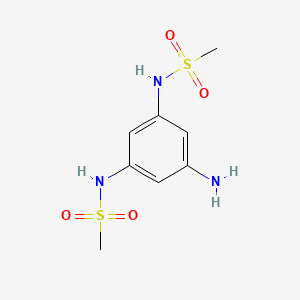

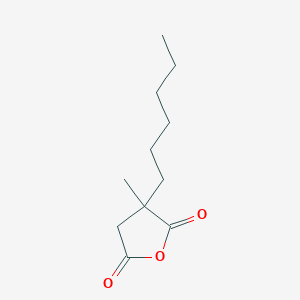
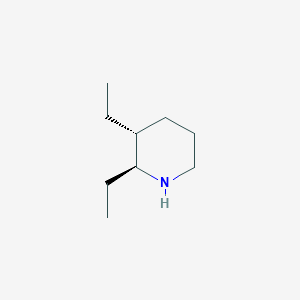
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

